Technical Guide: Tert-butyl 5-aminopentanoate hydrochloride (CAS 1283760-93-9)
Technical Guide: Tert-butyl 5-aminopentanoate hydrochloride (CAS 1283760-93-9)
Executive Summary & Compound Identity
Tert-butyl 5-aminopentanoate hydrochloride (CAS: 1283760-93-9 ) is a specialized aliphatic amino acid derivative widely utilized in medicinal chemistry as a heterobifunctional linker precursor and a C-protected building block . Its core utility lies in its orthogonal reactivity: the free amine allows for immediate coupling to electrophiles (e.g., activated esters of E3 ligase ligands), while the tert-butyl ester moiety serves as a robust, acid-labile protecting group that masks the carboxylic acid until late-stage synthetic assembly.
This compound is a critical intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , where it provides a defined 5-carbon aliphatic spacer (C5 linker) to modulate the spatial proximity between a target protein and an E3 ubiquitin ligase.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 1283760-93-9 (HCl salt) |
| Free Base CAS | 63984-03-2 |
| IUPAC Name | tert-butyl 5-aminopentanoate hydrochloride |
| Synonyms | 5-Aminovaleric acid tert-butyl ester HCl; H-5-Ava-OtBu·HCl |
| Molecular Formula | |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Purity Standard |
Synthesis & Manufacturing Methodology
High-purity synthesis of tert-butyl 5-aminopentanoate hydrochloride typically avoids direct esterification via Fischer methods due to the instability of the tert-butyl group under high-temperature acidic conditions. The industrial standard involves isobutylene addition or transesterification under controlled conditions.
Protocol: Isobutylene-Mediated Esterification
Rationale: This method minimizes side reactions and polymerization of the amino acid, utilizing the thermodynamic stability of the tert-butyl cation.
Reagents:
-
Isobutylene (Gas/Liquid)
-
Concentrated Sulfuric Acid (
) or Perchloric Acid ( ) -
Dioxane or Dichloromethane (DCM)
-
Anhydrous HCl (gas) in Dioxane
Step-by-Step Workflow:
-
Suspension: Suspend 5-aminovaleric acid (1.0 eq) in anhydrous dioxane in a pressure-rated vessel (autoclave or sealed heavy-wall glass).
-
Acidification: Cautiously add concentrated
(1.5 eq) as a catalyst. The mixture may warm slightly; cool to 0°C. -
Addition: Condense isobutylene gas (excess, ~10 eq) into the cooled reaction vessel.
-
Reaction: Seal the vessel and stir at room temperature (
) for 24–48 hours. The pressure will rise; ensure the vessel is rated for ~50 psi. -
Quenching: Cool the vessel to 0°C and carefully vent excess isobutylene into a fume hood trap.
-
Neutralization & Extraction: Pour the reaction mixture into cold aqueous
(1N) to reach pH ~10. Extract immediately with Ethyl Acetate ( ).-
Note: Rapid extraction is crucial to prevent hydrolysis of the ester.
-
-
Salt Formation: Dry the organic layer over
. Filter and cool to 0°C. Slowly bubble anhydrous HCl gas or add 4M HCl/Dioxane solution until precipitation is complete. -
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.
Visualization: Synthesis Pathway
Figure 1: Industrial synthesis route via isobutylene-mediated esterification.
Applications in Drug Development (PROTACs)[6]
The primary application of CAS 1283760-93-9 is in Linkerology —the precise engineering of linkers for PROTACs.
Mechanism of Action
In PROTAC design, the linker length determines the ternary complex stability. This compound provides a 5-carbon alkyl chain , which is hydrophobic and flexible.
-
Amine Terminus: Reacts with the carboxylic acid of an E3 ligase ligand (e.g., VHL or Cereblon binders).
-
Ester Terminus: Remains protected during the initial coupling.
-
Deprotection: The tert-butyl group is removed with TFA to reveal a carboxylic acid, which is then coupled to the "Warhead" (protein of interest binder).
Experimental Protocol: Linker-Ligand Coupling
Objective: Conjugate CAS 1283760-93-9 to a VHL Ligand (e.g., VHL-COOH).
-
Activation: Dissolve VHL-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.
-
Coupling: Add Tert-butyl 5-aminopentanoate HCl (1.1 eq) directly to the mixture.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS for the formation of the amide bond.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated
, and brine. -
Deprotection (Next Step): Treat the isolated intermediate with TFA/DCM (1:1) for 1 hour to generate the free acid for subsequent warhead attachment.
Visualization: PROTAC Assembly Workflow
Figure 2: Workflow for incorporating tert-butyl 5-aminopentanoate into a PROTAC scaffold.
Handling, Stability & Safety
Storage & Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to moisture can lead to hydrolysis of the ester over time, releasing 5-aminovaleric acid.
-
Temperature: Store at -20°C for long-term stability. Short-term storage at 2–8°C is acceptable.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) in a desiccator.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10607312, Tert-butyl 5-aminopentanoate. Retrieved from [Link]
- Wurz, R. P., et al. (2016).A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 59(14), 6696-6708.
-
Park, S. J., et al. (2013). Metabolic engineering of Escherichia coli for the production of 5-aminovalerate and glutarate as C5 platform chemicals. Metabolic Engineering, 16, 42-47.[2] (Source for 5-aminovaleric acid precursor production).[1][2][3][4]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. WO2017036740A1 - Biological preparation of 5-aminovalerate - Google Patents [patents.google.com]
- 3. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
